molecular formula C16H27NO4 B15061974 tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B15061974
M. Wt: 297.39 g/mol
InChI Key: AFKPRPGPZOUPMC-TYWMSVBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, an oxazolidine ring, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, often involves the use of continuous flow processes. These processes are more efficient and environmentally friendly compared to traditional batch processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions . These interactions can influence various biochemical processes, making the compound a valuable tool in scientific research .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl (5S)-5-[(E)-3-hydroxyprop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C16H27NO4/c1-7-9-12-13(10-8-11-18)20-16(5,6)17(12)14(19)21-15(2,3)4/h7-8,10,12-13,18H,1,9,11H2,2-6H3/b10-8+/t12?,13-/m0/s1

InChI Key

AFKPRPGPZOUPMC-TYWMSVBWSA-N

Isomeric SMILES

CC1(N(C([C@@H](O1)/C=C/CO)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C=CCO)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.